molecular formula C7H8N4S B1416168 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol CAS No. 74537-87-4

5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

Cat. No. B1416168
CAS RN: 74537-87-4
M. Wt: 180.23 g/mol
InChI Key: DHCHLVYABLHAFQ-UHFFFAOYSA-N
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Description

5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is a chemical compound with the molecular formula C7H8N4S . It has been used in the synthesis of various complexes .


Synthesis Analysis

The synthesis of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol and its derivatives has been accomplished by the oxidation of pyrimidinylhydrazones using organoiodine (III) reagent .


Molecular Structure Analysis

The molecular weight of 5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol is 180.23 g/mol . The InChI string representation of its structure is InChI=1S/C7H8N4S/c1-4-3-6-9-10-7 (12)11 (6)5 (2)8-4/h3H,1-2H3, (H,10,12) .


Physical And Chemical Properties Analysis

5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol has a molecular weight of 180.23 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 0 . Its exact mass and monoisotopic mass are 180.04696745 g/mol . The topological polar surface area is 72.1 Ų .

Scientific Research Applications

Proteomics Research

“5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization .

DNA Photocleavage Activity

This compound has been used in the study of DNA photocleavage activity . Photocleavage refers to the use of light to break certain chemical bonds in DNA. This process is important in the study of DNA repair and replication .

Synthesis of Pyrimidinyl Hydrazone Intermediates

The compound is used in the synthesis of pyrimidinyl hydrazone intermediates . These intermediates are important in the creation of various other compounds, including those with potential medicinal applications .

Green Methodology in Chemical Synthesis

A green methodology has been developed for the synthesis of 3-aryl-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidines using “5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol” in water . This represents a more environmentally friendly approach to chemical synthesis .

Inhibitory Effect on Certain Biological Processes

Some novel compounds that include “5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol” have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM . This suggests potential applications in the development of drugs for various diseases .

Docking Study

The compound has been used in docking studies . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex .

properties

IUPAC Name

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHCHLVYABLHAFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Reactant of Route 2
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Reactant of Route 3
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Reactant of Route 4
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Reactant of Route 5
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol
Reactant of Route 6
5,7-Dimethyl[1,2,4]triazolo[4,3-c]pyrimidine-3-thiol

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